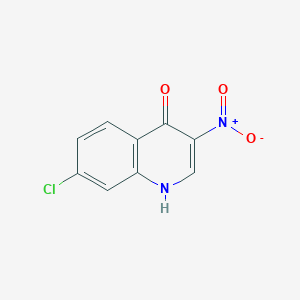

7-Chloro-4-hydroxy-3-nitroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVZBMGSTIUGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C(C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276931 | |

| Record name | 7-Chloro-4-hydroxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-50-5 | |

| Record name | 5350-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5350-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-hydroxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 7-Chloro-4-hydroxy-3-nitroquinoline

Topic: 7-Chloro-4-hydroxy-3-nitroquinoline (CAS 5350-50-5) Content Type: Technical Monograph & Synthetic Guide

The "Linchpin" Scaffold for Tricyclic & Kinase Inhibitor Synthesis

Executive Summary & Chemical Identity

This compound (CAS 5350-50-5) is a high-value heterocyclic intermediate, distinct from its non-nitrated parent (7-chloro-4-hydroxyquinoline) by the presence of a strongly electron-withdrawing nitro group at the C3 position. This structural modification fundamentally alters the molecule's reactivity, activating the C4 position for nucleophilic attack and serving as a latent nitrogen source for constructing fused tricyclic systems, most notably imidazo[4,5-c]quinolines (PI3K/mTOR inhibitors and immunomodulators).

Structural Dynamics: The Tautomerism Factor

Researchers must recognize that this molecule exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-one (keto) forms. In the solid state and polar solvents, the 4-one tautomer predominates.

-

IUPAC Name: 7-Chloro-3-nitroquinolin-4(1H)-one[1]

-

Molecular Formula: C

H -

Molecular Weight: 224.60 g/mol [1]

-

Appearance: Yellow to ochre crystalline powder (Nitro chromophore).

-

Solubility Profile: Poor in water/ethanol; soluble in DMF, DMSO, and hot acetic acid.

| Property | Value | Context for Experimentation |

| Melting Point | >300°C (dec) | High thermal stability requires high-boiling solvents (e.g., Dowtherm A, Diphenyl ether) for certain cyclizations. |

| pKa | ~5.8 (calc) | The 3-nitro group increases acidity of the N-H proton compared to the non-nitrated analog. |

| Reactivity | C4-Electrophile | The C3-nitro group makes the C4-carbonyl oxygen highly susceptible to activation by POCl |

Upstream Synthesis: The Nitration Protocol

The synthesis of CAS 5350-50-5 is an electrophilic aromatic substitution on the electron-rich quinolone ring.

Protocol: Nitration of 7-Chloro-4-hydroxyquinoline

Objective: Selective nitration at C3 without over-nitration or ring oxidation.

Reagents:

-

7-Chloro-4-hydroxyquinoline (Starting Material)[2]

-

Fuming Nitric Acid (HNO

, >90%) -

Propionic Acid or Acetic Acid (Solvent/Modulator)

Step-by-Step Methodology:

-

Solvation: Suspend 7-chloro-4-hydroxyquinoline (1.0 eq) in Propionic Acid (5 vol). Heat to 60°C to ensure partial solubility.

-

Expert Insight: Propionic acid is preferred over acetic acid for larger scales due to its higher boiling point and better solubility profile for the starting material.

-

-

Addition: Dropwise add Fuming HNO

(1.5 eq) while maintaining temperature between 60–70°C.-

Caution: Exothermic reaction. Use an internal temperature probe.

-

-

Reflux: Heat the mixture to 110°C (reflux) for 2–4 hours. The suspension will likely clarify and then reprecipitate the product.

-

Quench & Isolation: Cool to room temperature. Pour the mixture into ice-water (10 vol).

-

Purification: Filter the yellow precipitate. Wash with water until filtrate is neutral pH. Recrystallize from DMF/Ethanol if necessary.

Self-Validation Check:

-

TLC: Starting material (lower Rf) should disappear. Product appears as a distinct yellow spot.

-

NMR: Loss of the C3-H singlet (approx. 6.5 ppm in parent) confirms substitution.

Downstream Functionalization: The "Activation"

The primary utility of CAS 5350-50-5 is its conversion to 4,7-dichloro-3-nitroquinoline , a hyper-electrophile. The 3-nitro group pulls electron density from the ring, making the C4-Cl bond significantly more labile to nucleophilic aromatic substitution (S

Workflow: Chlorination & Substitution[2][3][4][5]

Step A: Chlorination (The Activation)

Reaction: 7-Chloro-3-nitroquinolin-4-one + POCl

-

Setup: Mix CAS 5350-50-5 (1.0 eq) with POCl

(5.0 eq). -

Catalysis: Add a catalytic amount of DMF (drops). This forms the Vilsmeier-Haack reagent in situ, drastically accelerating the reaction.

-

Conditions: Reflux (105°C) for 1–2 hours.

-

Workup (CRITICAL SAFETY): Remove excess POCl

under reduced pressure first. Quench the residue slowly into crushed ice/ammonia.-

Why? Direct quenching of the reaction mixture can cause a violent geyser effect due to POCl

hydrolysis.

-

Step B: Nucleophilic Substitution (S

Ar)

Reaction: 4,7-Dichloro-3-nitroquinoline + Amine

-

Solvent: Isopropanol or Acetonitrile.

-

Base: Triethylamine (TEA) or DIPEA (1.2 eq) to scavenge HCl.

-

Selectivity: The C4-Cl is displaced selectively over the C7-Cl due to the ortho-nitro effect (activating C4) and the vinylogous position relative to the quinoline nitrogen.

Pharmaceutical Applications & Pathway Logic

A. Imidazo[4,5-c]quinoline Synthesis (Immunomodulators)

This is the most sophisticated application. The 3-nitro group is reduced to an amine, creating a 3,4-diaminoquinoline scaffold.

-

Mechanism:

-

Displace C4-Cl with a primary amine (R-NH

). -

Reduce C3-NO

to C3-NH -

Cyclize the resulting vicinal diamine with an orthoester or carboxylic acid.

-

-

Target: Analogs of Imiquimod or Resiquimod (TLR7/8 agonists).

B. Kinase Inhibitors (EGFR/PI3K)

The 3-nitro group allows for the introduction of solubilizing groups or heteroatoms at the 3-position, a common strategy in optimizing the binding affinity of EGFR inhibitors (homologous to the quinazoline class like Afatinib).

Visualizing the Core Workflow

The following diagram illustrates the divergent synthesis pathways starting from CAS 5350-50-5.

Caption: Divergent synthesis pathway from CAS 5350-50-5 to bioactive tricyclic scaffolds.

Safety & Handling (MSDS Highlights)

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).

-

Handling: The nitro group poses a potential explosion hazard if heated to dryness in the presence of strong alkalis or heavy metals.

-

POCl

Warning: When performing the chlorination step, ensure all glassware is bone-dry. The reaction generates HCl gas; use a caustic scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 219133, this compound. Retrieved from [Link][1]

- Surrey, A. R., & Cutler, R. A. (1951).The Preparation of 3-Nitro-4-aminoquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2623–2625. (Foundational synthesis of 3-nitro-4-hydroxyquinolines).

-

Organic Syntheses. 4,7-Dichloroquinoline. Org.[3][4] Synth. 1947, 27, 18. Retrieved from [Link] (Reference for the chlorination methodology of the parent scaffold).

- Baxendale, I. R., et al. (2021).Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Journal of Organic Chemistry.

Sources

7-Chloro-4-hydroxy-3-nitroquinoline: A Core Pharmaceutical Intermediate

An In-Depth Technical Guide for Drug Development Professionals

Abstract

7-Chloro-4-hydroxy-3-nitroquinoline is a pivotal intermediate in synthesizing complex pharmaceutical agents, valued for its trifunctionalized scaffold. The strategic positioning of a reactive chlorine atom, a versatile hydroxyl group, and an electron-wielding nitro group offers a robust platform for developing diverse molecular architectures, particularly within the quinoline class of therapeutics. This guide provides a comprehensive technical overview, detailing the synthesis, physicochemical properties, and key reactivity patterns of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, grounding protocols in mechanistic understanding to ensure reproducibility and innovation for researchers, chemists, and drug development scientists.

Strategic Significance in Medicinal Chemistry

The quinoline framework is a cornerstone of modern medicinal chemistry, integral to numerous approved drugs. This compound serves as a highly valuable starting material for derivatization due to the orthogonal reactivity of its functional groups.

-

The 7-Chloro Group: This site provides a crucial handle for late-stage functionalization via nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains that can modulate pharmacological activity and pharmacokinetic properties. The 7-chloroquinoline moiety is a known pharmacophore in several antimalarial drugs, such as chloroquine.[1]

-

The 4-Hydroxy Group: Existing in tautomeric equilibrium with its 4-quinolone form, this group dictates the electronic properties of the heterocyclic ring. It can be readily alkylated or transformed into a leaving group (e.g., a chloro group via phosphorus oxychloride), facilitating further substitutions.[2][3]

-

The 3-Nitro Group: As a strong electron-withdrawing group, it influences the reactivity of the quinoline core. Critically, it can be cleanly reduced to a 3-amino group, which opens a vast array of synthetic possibilities, including acylation, alkylation, and the formation of other heterocyclic rings.

Harnessing the interplay of these groups is the key to unlocking the full potential of this intermediate in the synthesis of novel therapeutic candidates, including anti-inflammatory and antibacterial agents.[4]

Physicochemical & Spectroscopic Profile

A comprehensive understanding of the compound's properties is essential for process development, reaction monitoring, and quality control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5350-50-5 | ChemicalBook |

| Molecular Formula | C₉H₅ClN₂O₃ | - |

| Molecular Weight | 224.60 g/mol | - |

| Appearance | Off-white to light yellow solid | [5] |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols; insoluble in water | Inferred from related structures |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [5] |

Spectroscopic Characterization (Expected):

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons on the quinoline core. The proton at position 5 would likely appear as a doublet, the one at position 6 as a doublet of doublets, and the proton at position 8 as a doublet. The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: The spectrum will exhibit nine signals corresponding to the quinoline carbons. Carbons bonded to the chloro, nitro, and hydroxyl groups will show significant shifts.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch (~3400 cm⁻¹), strong asymmetric and symmetric N-O stretches for the nitro group (~1550 cm⁻¹ and ~1350 cm⁻¹), and characteristic C=C/C=N aromatic ring stretches.

-

Mass Spectrometry (MS): The mass spectrum will display a distinct isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ peaks due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Synthesis Protocol: From Aniline to a Functionalized Quinoline

The most reliable and scalable synthesis of this compound is a two-stage process. It begins with the construction of the quinoline core from 3-chloroaniline via the Gould-Jacobs reaction, followed by a regioselective nitration.

Synthetic Workflow Diagram

Caption: Overall synthetic scheme for this compound.

Detailed Experimental Methodology

Part A: Synthesis of 7-Chloro-4-hydroxyquinoline (via Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline derivatives.[6] It involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[6][7]

-

Condensation: In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq). Heat the mixture on a steam bath or oil bath at approximately 100-110°C for 1-2 hours. Ethanol is evolved during this step. The resulting warm, viscous product is used directly in the next step.

-

Cyclization: In a separate, larger flask equipped with a high-temperature thermometer and a condenser, heat a high-boiling point solvent such as Dowtherm A to ~250°C.[7]

-

Causality Check: The use of a high-boiling solvent like Dowtherm A is critical. The high temperature provides the necessary activation energy for the intramolecular cyclization and subsequent elimination that forms the quinoline ring system.

-

Addition & Reaction: Add the hot intermediate from Step 1 dropwise into the vigorously boiling Dowtherm A. Maintain heating for approximately 1 hour after the addition is complete to ensure full cyclization. The product will begin to crystallize in the hot solvent.[7]

-

Isolation & Purification: Cool the mixture to room temperature. The precipitated solid is collected by filtration. Wash the filter cake thoroughly with a non-polar solvent like hexane or ether to remove the Dowtherm A. The crude 7-chloro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Part B: Nitration of 7-Chloro-4-hydroxyquinoline

-

Reaction Setup: In a jacketed reactor or a flask cooled with an ice-salt bath, add concentrated sulfuric acid.

-

Substrate Dissolution: Slowly and carefully add the 7-chloro-4-hydroxyquinoline (1.0 eq) from Part A to the sulfuric acid with efficient stirring, ensuring the temperature is maintained below 10°C.

-

Nitrating Agent: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of chilled concentrated sulfuric acid.

-

Causality Check: The nitration is performed at low temperature (0-5°C) with slow, controlled addition of the nitrating agent. This is crucial to prevent over-nitration and to control the regioselectivity of the reaction.[8] The 4-hydroxy group directs the electrophilic nitration to the C-3 position.

-

Reaction: Add the nitrating mixture dropwise to the dissolved substrate solution, maintaining the temperature strictly between 0-5°C. Monitor the reaction by TLC or HPLC until completion.

-

Quenching & Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The product will precipitate as a solid.

-

Purification: Collect the solid by filtration. Wash the product extensively with cold water until the filtrate is neutral (pH ~7). Dry the final product, this compound, under vacuum.

Reactivity and Synthetic Applications

The utility of this intermediate lies in the selective manipulation of its functional groups.

Reactivity Map

Caption: Key reaction pathways for this compound.

-

Nucleophilic Aromatic Substitution (SNAr) at C-7: The 7-chloro position can be substituted by various nucleophiles, most commonly amines. This reaction is a cornerstone for building the side chains of many quinoline-based drugs and is often a key step in synthesizing analogs of 4-amino-7-chloroquinoline.[9]

-

Reactions at the 4-Hydroxy Group: This group can be alkylated with alkyl halides in the presence of a base to yield 4-alkoxy derivatives. More significantly, it can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃).[3] This creates the highly reactive 4,7-dichloroquinoline scaffold, a precursor for numerous pharmaceuticals, including chloroquine.[10]

-

Reduction of the 3-Nitro Group: The nitro group is readily reduced to a 3-amino group using standard conditions like catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (Fe/HCl, SnCl₂). This introduces a new nucleophilic center, which can be acylated, alkylated, or used in further heterocyclic ring formations, dramatically expanding the synthetic possibilities.

Safety and Handling

-

General Precautions: Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Hazards of Precursors: The precursor 7-chloro-4-hydroxyquinoline is known to cause skin and eye irritation and may cause respiratory irritation.[11] The final product should be assumed to have similar or potentially greater hazards.

-

First Aid: In case of inhalation, move to fresh air.[12] In case of skin contact, wash off immediately with soap and plenty of water.[12] In case of eye contact, rinse thoroughly. Seek medical attention if symptoms persist.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its well-defined synthesis and the orthogonal reactivity of its three key functional groups provide a reliable and adaptable platform for the creation of complex molecular entities. A deep understanding of the causal factors governing its synthesis and reactivity is paramount for leveraging this scaffold to its full potential in the discovery of next-generation therapeutics.

References

- Vertex AI Search. (n.d.). 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China.

- Wikipedia. (n.d.). Gould–Jacobs reaction.

- Benchchem. (n.d.). Technical Support Center: Reactions of 7-Chloro-6-nitroquinoline.

- ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-.

- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

- MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide.

- Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.

- Google Patents. (n.d.). EP0097585A1 - Process for the preparation of 4-hydroxy quinolines.

- PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information.

- ChemicalBook. (2023). 7-FLUORO-4-HYDROXY-3-NITROQUINOLINE - Safety Data Sheet.

- ChemicalBook. (n.d.). This compound.

- PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information.

Sources

- 1. mdpi.com [mdpi.com]

- 2. asianpubs.org [asianpubs.org]

- 3. EP0097585A1 - Process for the preparation of 4-hydroxy quinolines - Google Patents [patents.google.com]

- 4. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China | High-Quality API & Intermediates [quinoline-thiophene.com]

- 5. This compound | 5350-50-5 [chemicalbook.com]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7-FLUORO-4-HYDROXY-3-NITROQUINOLINE - Safety Data Sheet [chemicalbook.com]

Technical Guide: Structural Elucidation and Synthesis of 7-Chloro-4-hydroxy-3-nitroquinoline

[1]

Executive Summary

This technical guide provides a comprehensive structural analysis and synthetic workflow for 7-Chloro-4-hydroxy-3-nitroquinoline (CAS: 5350-50-5).[1] A critical intermediate in the synthesis of antimalarial and kinase-inhibiting pharmacophores, this molecule presents specific regiochemical and tautomeric challenges that often lead to mischaracterization. This document synthesizes empirical data with mechanistic logic to establish a definitive structural proof, distinguishing it from common impurities like the 6-nitro isomer.[1]

Synthetic Origin & Regiochemical Logic

To understand the structure, one must validate the synthetic vector. The preparation of this compound typically proceeds via the nitration of 7-chloro-4-hydroxyquinoline (7-Cl-4-HQ).[1]

The Regioselectivity Paradox

In standard quinolines (e.g., 7-chloroquinoline), electrophilic aromatic substitution (nitration) occurs at the C-5 or C-8 positions due to the deactivating nature of the pyridine ring. However, the introduction of the hydroxyl/oxo group at C-4 fundamentally alters the electronic landscape.

-

Enaminone Activation: The 4-hydroxyquinoline system exists as a vinylogous amide (enaminone).[1] The electron density is pushed from the nitrogen lone pair to the C-3 carbon.

-

Directing Effect: Consequently, the C-3 position becomes highly nucleophilic, overriding the directing effects of the benzenoid ring substituents.

Synthesis Workflow

The standard industrial route utilizes the Gould-Jacobs reaction to form the quinolone core, followed by electrophilic nitration using propionic acid as a solvent to control temperature and solubility.

Figure 1: Synthetic pathway highlighting the critical nitration step where C-3 regioselectivity is established.

The Tautomeric Conundrum: 4-OH vs. 4-Oxo

A common error in drug development documentation is referring to this scaffold exclusively as a "hydroxyquinoline."[1] Structural elucidation confirms that in the solid state and polar solvents (DMSO, MeOH), the equilibrium heavily favors the 4(1H)-quinolone (oxo) tautomer.

Mechanistic Evidence[2][3][4]

-

X-Ray Crystallography: Bond lengths for C4–O are typically ~1.25 Å (consistent with C=O double bond character) rather than ~1.36 Å (C-O single bond).[1]

-

Solvent Effects: In non-polar solvents, the enol (OH) form may exist, but the presence of the electron-withdrawing nitro group at C-3 increases the acidity of the N-H, further stabilizing the quinolone form via intramolecular H-bonding between the N-H and the nitro oxygen.

Figure 2: Tautomeric equilibrium.[1] The 4(1H)-quinolone form is the relevant species for NMR interpretation.

Spectroscopic Characterization (The Proof)

The following data validates the 3-nitro-4-quinolone structure. Note that chemical shifts are solvent-dependent (DMSO-d6 is standard due to solubility).[1]

Nuclear Magnetic Resonance (1H NMR)

The diagnostic peak is the H-2 proton .[1] In the 3-nitro derivative, this proton is sandwiched between the anisotropic deshielding cones of the nitro group and the lactam nitrogen, shifting it significantly downfield compared to the precursor.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

| Position | Shift (δ ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| H-2 | 8.95 – 9.15 | Singlet (s) | - | Diagnostic. Highly deshielded by C-3 NO2 and N-1.[1] |

| H-5 | 8.20 – 8.30 | Doublet (d) | J ≈ 8.8 | Deshielded by peri-interaction with C-4 Carbonyl.[1] |

| H-8 | 7.70 – 7.80 | Doublet (d) | J ≈ 2.0 | Meta-coupling to H-6; shielded relative to H-5.[1] |

| H-6 | 7.50 – 7.60 | Doublet of Doublets (dd) | J ≈ 8.8, 2.0 | Coupling with H-5 (ortho) and H-8 (meta).[1] |

| NH | 12.50 – 13.50 | Broad Singlet | - | Exchangeable.[1] Confirms quinolone (NH) form.[1] |

Infrared Spectroscopy (FT-IR)

-

Carbonyl (C=O): Strong band at 1650–1670 cm⁻¹ .[1] (If it were pure enol, this strong band would be absent, replaced by broad OH/C-N modes).[1]

-

Nitro (NO2): Asymmetric stretch at 1520–1530 cm⁻¹ ; Symmetric stretch at 1340–1350 cm⁻¹ .[1]

-

C-Cl: Characteristic stretch at 1080–1100 cm⁻¹ .[1]

Mass Spectrometry (ESI/EI)[1]

-

Molecular Ion: m/z 224 (M+) and 226 (M+2).[1]

-

Isotope Pattern: The distinct 3:1 intensity ratio confirms the presence of one Chlorine atom.

Figure 3: Logical decision tree for validating the structure using analytical data.

Experimental Protocols

Synthesis of this compound

Note: This protocol utilizes propionic acid to ensure optimal temperature control and solubility.[1]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Dissolution: Charge the flask with 7-chloro-4-hydroxyquinoline (20.0 g, 111 mmol) and propionic acid (150 mL). Heat the mixture to 125°C. The solid should mostly dissolve or form a fine suspension.

-

Nitration: Add Nitric Acid (70%, 12 mL, ~1.5 eq) dropwise via the addition funnel over 30 minutes.

-

Reaction: Stir at 125°C for 1–2 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

-

Work-up: Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (500 mL).

-

Isolation: Filter the resulting yellow precipitate. Wash the cake sequentially with water (3 x 100 mL) and cold ethanol (50 mL) to remove acid traces.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

-

Yield: Expected yield is 80–85% as a bright yellow powder.[1]

Quality Control Check

References

-

Preparation of 3-nitro-4-hydroxyquinolines

-

Tautomerism of 4-Hydroxyquinolines

-

NMR Chemical Shifts of Quinolines

-

Synthesis of 4,7-Dichloroquinoline (Precursor Logic)

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-Chloro-4-hydroxy-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 7-Chloro-4-hydroxy-3-nitroquinoline, a quinoline derivative of interest in pharmaceutical research. In the absence of extensive public data for this specific molecule, this document serves as a procedural and theoretical manual, empowering researchers to generate robust and reliable data packages. We will delve into the underlying principles of solubility and stability, provide detailed, field-proven experimental protocols, and discuss the interpretation of results in the context of drug development. This guide is structured to provide not just methods, but the scientific rationale behind them, ensuring a thorough understanding of the compound's behavior in various environments.

Introduction and Physicochemical Profile

This compound is a heterocyclic compound featuring a quinoline core, which is a common scaffold in many therapeutic agents. The molecule's structure, with a chloro-substituent, a hydroxyl group, and a nitro group, dictates its physicochemical properties and, consequently, its solubility and stability. Understanding these characteristics is a critical early step in the drug development process, influencing formulation strategies, bioavailability, and shelf-life.

The presence of the hydroxyl group suggests that the compound is likely a weak acid, and its solubility will be pH-dependent.[1] The nitroaromatic moiety can be susceptible to reduction and may influence the compound's photostability. The chloro-substituent adds to the molecule's lipophilicity.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅ClN₂O₃ | PubChem[2] |

| Molecular Weight | 224.60 g/mol | PubChem[2] |

| XLogP3 (Lipophilicity) | 2.2 | PubChem[2] |

| Hydrogen Bond Donors | 1 | PubChem[2] |

| Hydrogen Bond Acceptors | 4 | PubChem[2] |

Note: These are computationally generated properties and should be experimentally verified.

Aqueous Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For orally administered drugs, poor solubility can be a major hurdle to achieving therapeutic efficacy. We will outline two primary methods for solubility determination: thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The shake-flask method is the gold standard for this determination.[3]

-

Preparation of Buffers: Prepare a series of aqueous buffers at pH 1.2, 4.5, and 6.8, as recommended by ICH guidelines to simulate the pH range of the gastrointestinal tract.[4]

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer. The presence of undissolved solid is necessary to ensure saturation.[3]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[3]

-

Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

Kinetic Solubility

Kinetic solubility is often measured in early drug discovery as a higher-throughput alternative. It reflects the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[3]

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: In a microtiter plate, add a small volume of the DMSO stock solution to the aqueous buffer of interest.[6]

-

Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.

-

Incubation: Incubate the plate for a defined period (e.g., 2 hours) at a controlled temperature.[6]

-

Measurement: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[6]

-

Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.

Chemical Stability Evaluation

Stability testing is crucial for determining the shelf-life of a drug substance and identifying potential degradation products.[7] The stability of this compound should be evaluated under various stress conditions as outlined in the ICH guidelines.[6][8]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish the stability-indicating nature of the analytical method.[9] The goal is to achieve 5-20% degradation of the active ingredient.[10][11]

-

Hydrolytic Stability:

-

Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

Neutral Conditions: Dissolve the compound in purified water and heat at a controlled temperature (e.g., 60°C) for a defined period.

-

-

Oxidative Stability:

-

Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

-

-

Thermal Stability:

-

Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

-

-

Photostability:

-

Sample Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed on the drug substance to determine its re-test period or shelf life under defined storage conditions.[6][8]

Table 2: ICH Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

-

Sample Packaging: Place the solid this compound in a suitable container that mimics the proposed commercial packaging.

-

Storage: Store the samples in stability chambers under the conditions specified in Table 2.

-

Testing Schedule: Test the samples at regular intervals. For long-term studies, this is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[2]

-

Analytical Testing: At each time point, evaluate the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

Caption: Overview of a comprehensive stability testing program.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The quinoline ring system is generally stable to hydrolysis. However, under harsh acidic or basic conditions, forced degradation may occur.

-

Oxidation: The electron-rich quinoline ring and the hydroxyl group could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[14]

-

Reduction of the Nitro Group: A common degradation pathway for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.[15] This can occur under reducing conditions or be mediated by certain excipients or impurities.

-

Photodegradation: Aromatic nitro compounds can be photolabile. Exposure to light, particularly UV radiation, could lead to complex degradation pathways.[16]

Conclusion

This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for thermodynamic and kinetic solubility, as well as forced degradation and formal stability studies, researchers can generate a comprehensive data package. This information is indispensable for making informed decisions in the drug development process, from lead optimization and formulation design to regulatory submissions. The emphasis on understanding the "why" behind the "how" is intended to equip scientists with the expertise to not only execute these studies but also to interpret the results with confidence and scientific rigor.

References

- ICH Q1A (R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).

- ICH Q1B Photostability Testing of New Drug Substances and Products. (1996). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- In vitro solubility assays in drug discovery. (n.d.).

- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

- Forced Degradation in Pharmaceuticals – A Regulatory Upd

- This compound. (n.d.). PubChem.

- Forced Degradation Study as per ICH Guidelines: Wh

- ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. (2024). YouTube.

- Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S.

- Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). (n.d.). CORE.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).

- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.).

- Drug Solubility: Importance and Enhancement Techniques. (n.d.).

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025).

- Stability indicating study by using different analytical techniques. (n.d.). IJSDR.

- Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org.

- Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. (2025).

- Forced Degradation Studies: Regulatory Considerations and Implement

- Biodegradation of nitroaromatic compounds and explosives. (n.d.).

- Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023).

- Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments. (n.d.).

- Biological Treatment of Nitroaromatics in Wastew

- Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (n.d.).

- What is a stability indicating method? | Peptide Testing. (n.d.). AmbioPharm.

- Stability Indic

- Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015).

- BIOREMEDIATION - Degradation of nitro aromatic compounds | PPTX. (n.d.). Slideshare.

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. fda.gov [fda.gov]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. youtube.com [youtube.com]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 13. ikev.org [ikev.org]

- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 7-Chloro-4-hydroxy-3-nitroquinoline: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 7-Chloro-4-hydroxy-3-nitroquinoline, a heterocyclic compound with significant potential in drug discovery. As researchers, scientists, and drug development professionals, the ability to computationally predict the behavior of small molecules is paramount in accelerating the identification of lead candidates and understanding their mechanisms of action. This document eschews a rigid template, instead offering a logically structured narrative that delves into the causal relationships behind experimental choices in the computational analysis of this specific nitroquinoline derivative. We will explore its electronic properties, potential biological targets, binding interactions, and pharmacokinetic profile through a validated, multi-faceted in silico approach.

Introduction to this compound

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties. The presence of a chloro group at the 7-position, a hydroxyl group at the 4-position, and a nitro group at the 3-position suggests a unique electronic and steric profile that likely dictates its biological function. The nitro group, in particular, is a known pharmacophore that can undergo metabolic reduction to form reactive intermediates capable of interacting with various cellular components, but it also raises potential toxicity concerns.[1][2] Therefore, a thorough in silico evaluation is essential to elucidate its therapeutic potential and predict potential liabilities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 7-chloro-3-nitro-1H-quinolin-4-one | PubChem |

| Molecular Formula | C₉H₅ClN₂O₃ | PubChem |

| Molecular Weight | 224.60 g/mol | PubChem |

| Appearance | Off-white to light yellow solid | ChemicalBook[3] |

| CAS Number | 5350-50-5 | ChemicalBook[3] |

Strategic Workflow for In Silico Analysis

Our computational investigation will follow a multi-step workflow designed to provide a holistic understanding of the molecule's behavior. This process begins with an accurate representation of the molecule's electronic structure, followed by the identification of and interaction with potential biological targets, and concludes with an assessment of its drug-like properties.

Caption: A strategic workflow for the in silico analysis of this compound.

Part I: Characterizing the Molecule - Quantum Chemical Calculations

To accurately model the interactions of this compound, we must first understand its intrinsic electronic properties. Density Functional Theory (DFT) is a robust method for this purpose, providing a good balance between accuracy and computational cost for a molecule of this size.

Rationale for DFT

DFT allows for the calculation of the molecule's ground-state electronic structure, which is crucial for determining its reactivity, electrostatic potential, and the partial charges on each atom. This information is vital for generating accurate parameters for subsequent molecular mechanics-based simulations like molecular docking and dynamics.

Step-by-Step Protocol: Geometry Optimization and Electronic Property Calculation

-

Molecule Building: Construct the 3D structure of this compound using a molecular builder such as Avogadro or ChemDraw.

-

Initial Optimization: Perform an initial geometry optimization using a computationally less expensive method, such as the semi-empirical PM7 method, to obtain a reasonable starting geometry.

-

DFT Calculation Setup:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: A hybrid functional like B3LYP is a good starting point, known for its reliability in describing organic molecules.

-

Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good compromise between accuracy and computational cost. For higher accuracy, a larger basis set like 6-311+G(2d,p) can be employed.

-

Solvation Model: To mimic a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) with water as the solvent should be used.

-

-

Execution: Run the geometry optimization calculation. This will yield the lowest energy conformation of the molecule.

-

Property Calculation: Following optimization, perform a single-point energy calculation using the same level of theory to compute properties such as:

-

Molecular Electrostatic Potential (MEP) surface

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies

-

Mulliken or Natural Bond Orbital (NBO) atomic charges.

-

Part II: Identifying and Interacting with Biological Targets

The broad biological activity of quinolines suggests multiple potential protein targets. Based on literature for similar compounds, we will focus on two primary areas: anticancer and antimicrobial activities.

Potential Anticancer Targets

Quinoline derivatives have shown inhibitory activity against several kinases involved in cancer progression. We will investigate two key targets:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers.[4]

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, often dysregulated in cancer.[5]

Potential Antimicrobial Targets

The antibacterial action of many quinolones is attributed to the inhibition of bacterial type II topoisomerases:

-

DNA Gyrase: Essential for DNA replication, recombination, and repair in bacteria.[6]

-

Topoisomerase IV: Plays a crucial role in the decatenation of daughter chromosomes after replication.[7]

Table 2: Selected Protein Targets and PDB IDs for In Silico Modeling

| Target | Organism | PDB ID | Rationale for Selection |

| EGFR Kinase Domain | Homo sapiens | 1XKK | Co-crystallized with a quinazoline inhibitor, providing a well-defined binding pocket.[1][4] |

| CDK2 | Homo sapiens | 1W0X | In complex with the inhibitor olomoucine, an adenine derivative, useful for studying ATP-competitive inhibition.[8] |

| DNA Gyrase | Staphylococcus aureus | 2XCT | Co-crystallized with ciprofloxacin, a well-known quinolone antibiotic.[9] |

| Topoisomerase IV | Escherichia coli | 3FV5 | In complex with a novel inhibitor, providing a clear view of the binding site.[10] |

Part III: Predicting Binding Affinity and Mode - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when it binds to a protein target. This allows us to generate plausible binding poses and estimate the binding affinity.

Causality in Docking Protocol Design

The choice of docking software and scoring function is critical. AutoDock Vina is a widely used and validated tool that offers a good balance of speed and accuracy. The scoring function in Vina is a hybrid that approximates the binding free energy.

Step-by-Step Protocol: Molecular Docking

-

Protein Preparation:

-

Download the selected PDB structures (Table 2).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.

-

-

Grid Box Definition:

-

Define a grid box that encompasses the active site of the protein. The co-crystallized ligand in the original PDB file can be used as a reference to center the grid box.

-

-

Docking Execution:

-

Run AutoDock Vina, specifying the prepared protein and ligand files, and the grid box parameters.

-

Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).

-

Visualize the top-ranked poses and identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with the protein residues using software like PyMOL or UCSF Chimera.

-

Part IV: Assessing Binding Stability - Molecular Dynamics Simulations

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time, providing insights into its stability.

Rationale for Force Field Selection

The choice of force field is crucial for the accuracy of MD simulations. For the protein, the AMBER or CHARMM force fields are well-established. For the ligand, a general force field like GAFF (General Amber Force Field) can be used, but careful parameterization of the nitro group is necessary. The Antechamber module of AmberTools can be used to generate these parameters, and it is advisable to validate them against quantum chemical calculations.[11] Published CHARMM parameters for nitro compounds also provide a valuable resource.[2][12]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CHARMM Force Field Parameters for Nitroalkanes and Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 5350-50-5 [chemicalbook.com]

- 4. The Structure and Clinical Relevance of the EGF Receptor in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Crystal Structures of Escherichia coli Topoisomerase IV ParE Subunit (24 and 43 Kilodaltons): a Single Residue Dictates Differences in Novobiocin Potency against Topoisomerase IV and DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. rcsb.org [rcsb.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

Literature review of 7-Chloro-4-hydroxy-3-nitroquinoline synthesis

The following is an in-depth technical guide on the synthesis of 7-Chloro-4-hydroxy-3-nitroquinoline , designed for researchers and drug development professionals.

CAS: 5350-50-5 | Molecular Formula: C9H5ClN2O3 | MW: 224.60 g/mol [1]

Executive Summary & Strategic Importance

This compound (also known as 7-chloro-3-nitroquinolin-4(1H)-one) is a critical bicyclic scaffold in medicinal chemistry.[1] It serves as a high-value intermediate for the synthesis of 4-aminoquinoline derivatives , which are pivotal in:

-

Antimalarial Therapeutics: Analogues of chloroquine where the 3-position is functionalized to overcome resistance.[1]

-

Kinase Inhibitors: The 3-nitro group can be reduced to an amine, providing a vector for amide coupling to access EGFR and tyrosine kinase inhibitors.[1]

-

Antibacterial Agents: Precursors to fluoroquinolone-like non-fluorinated antibiotics.[1]

This guide details two distinct synthetic pathways: the Classical Linear Route (Gould-Jacobs + Nitration) and the Convergent Cyclization Route .[1] The choice of pathway depends on scale, available reagents, and tolerance for isomeric impurities.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule. The 3-nitro group and the quinolone core suggest two primary disconnection strategies.[1]

Figure 1: Retrosynthetic disconnection showing the Linear (Route A) and Convergent (Route B) pathways.

Route A: The Linear Industrial Protocol

This route is the industry standard due to the low cost of starting materials.[1] It involves constructing the quinoline ring first, followed by regioselective nitration.

Phase 1: Synthesis of 7-Chloro-4-hydroxyquinoline

This phase utilizes the Gould-Jacobs reaction .[1]

Reagents:

-

m-Chloroaniline (1.0 eq)[1]

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)[1]

-

Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture)[1]

-

Sodium Hydroxide (NaOH)[1]

Protocol:

-

Condensation: Mix m-chloroaniline and EMME. Heat to 110–120°C for 2 hours.[1] Ethanol is evolved; distill it off to drive the equilibrium.[1]

-

Intermediate: Diethyl (3-chloroanilino)methylenemalonate.[1]

-

-

Cyclization: Add the intermediate dropwise to refluxing Dowtherm A (250°C). This high temperature is non-negotiable for the intramolecular substitution.[1]

-

Saponification & Decarboxylation: Reflux the ester in 10% NaOH to hydrolyze to the acid. Acidify with HCl to precipitate. Heat the dry acid at 260°C (neat) or in high-boiling solvent to decarboxylate, yielding 7-chloro-4-hydroxyquinoline .[1]

Phase 2: Regioselective Nitration

The critical step is introducing the nitro group at C-3.[1] The 4-hydroxyl group (tautomeric with 4-ketone) activates position 3 toward electrophilic attack, overriding the deactivating effect of the 7-chloro group on the benzene ring.[1]

Reagents:

Step-by-Step Protocol:

-

Dissolution: Suspend 7-chloro-4-hydroxyquinoline (10 g) in Propionic Acid (40 mL). Heat to 90°C to ensure partial solubility/dispersion.

-

Addition: Add Fuming HNO₃ (1.5 eq) dropwise over 30 minutes.

-

Exotherm Control: Maintain temperature between 95–100°C. Do not exceed 110°C to prevent dinitration or degradation.[1]

-

-

Reaction: Stir at 100°C for 1–2 hours. The suspension will change color (typically yellow to orange).[1]

-

Quench: Cool the mixture to room temperature. Pour onto crushed ice (200 g).

-

Isolation: Filter the yellow precipitate. Wash copiously with water to remove acid traces, then with cold ethanol.[1]

-

Purification: Recrystallize from DMF or Glacial Acetic Acid.

Mechanism of Regioselectivity: The 4-quinolone system exists in equilibrium.[1] The enaminone character of the N1-C2-C3-C4 system makes C3 highly nucleophilic.[1]

Figure 2: Mechanism of electrophilic nitration at the C3 position.

Route B: The Convergent Cyclization (High Purity)

This route avoids the harsh nitration conditions and is preferred when regioisomeric purity (avoiding 6-nitro or 8-nitro byproducts) is paramount.[1]

Concept: The nitro group is installed before the ring closure using a nitro-malonate equivalent.[1]

Reagents:

Protocol:

-

Precursor Assembly: Reflux Ethyl nitroacetate (1 eq) and Triethyl orthoformate (1.5 eq) in Acetic Anhydride for 2 hours. Remove volatiles to obtain Ethyl ethoxymethylenenitroacetate.[1]

-

Substitution: Dissolve the residue in Ethanol. Add m-Chloroaniline (1 eq).[1] Stir at room temperature for 2 hours. A yellow solid (enamine) precipitates.[1]

-

Intermediate: Ethyl 2-(3-chlorophenylamino)-3-nitroacrylate.[1]

-

-

Cyclization: Thermal cyclization is performed by heating the intermediate in Dowtherm A at 240°C or by heating in polyphosphoric acid (PPA) at 120°C.[1]

Comparison of Routes:

| Feature | Route A (Nitration) | Route B (Cyclization) |

| Step Count | 4 Steps (Linear) | 3 Steps (Convergent) |

| Overall Yield | 40–50% | 30–45% |

| Purity Profile | Risk of 6/8-nitro isomers | High regiocontrol (only 7-Cl vs 5-Cl) |

| Scalability | High (Industrial Standard) | Moderate (Reagent Cost) |

| Safety | High (Acid handling) | Moderate |

Characterization & Quality Control

Verification of the product identity is crucial.[1]

Physical Properties:

Spectroscopic Data (Typical):

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI-): m/z 223 [M-H]⁻.[1]

Safety & Handling

-

Nitration Hazards: The nitration in Route A is exothermic.[1] Runaway reactions can occur if HNO₃ is added too quickly.[1] Ensure cooling capacity is available.

-

Toxic Intermediates: m-Chloroaniline is toxic by inhalation and skin contact (Methemoglobinemia agent).[1] Handle in a fume hood.

-

Dowtherm A: Requires high-temperature handling (250°C).[1] Use appropriate thermal PPE and blast shields.[1]

References

-

Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines."[1] Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.[1] Link[1]

-

Price, C. C.; Roberts, R. M. "The Synthesis of 4-Hydroxyquinolines.[1] I. Through Ethoxymethylenemalonic Ester."[1] Journal of the American Chemical Society, 1946 , 68(7), 1204–1208.[1] Link[1]

-

Schofield, K.; Swain, T. "Nitration of heterocyclic compounds.[1] Part V. The nitration of 4-hydroxyquinoline and its derivatives." Journal of the Chemical Society, 1949 , 1367-1371.[1] Link

-

Grohe, K.; Heitzer, H. "Cycloacylation of enamines.[1] I. Synthesis of 4-quinolone-3-carboxylic acids."[1] Liebigs Annalen der Chemie, 1987 , 1987(1), 29–37.[1] (Basis for Route B cyclization chemistry).[1] Link[1]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline."[1] PubChem, 2024 .[1] Link[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google Patents [patents.google.com]

- 5. CA1171861A - Process for preparing 4-amino-7-chloro-quinoline - Google Patents [patents.google.com]

Methodological & Application

Application Note: Regioselective Nitration of 7-Chloro-4-Hydroxyquinoline

[1]

Abstract & Strategic Context

This application note details the protocol for the synthesis of 7-chloro-4-hydroxy-3-nitroquinoline (also known as 7-chloro-3-nitro-4-quinolone) via electrophilic aromatic substitution.[1][2] This intermediate is a critical scaffold in the synthesis of 4-aminoquinoline antimalarials and kinase inhibitors.[1]

While standard nitration often employs mixed sulfuric/nitric acid, this guide prioritizes the Propionic Acid/Nitric Acid route.[2] This method offers superior regioselectivity for the C3 position and cleaner impurity profiles by minimizing oxidative tarring and sulfonation byproducts common in harsh sulfuric acid media.[1]

Chemical Basis & Mechanism[1][2][3]

Tautomeric Direction

The substrate, 7-chloro-4-hydroxyquinoline, exists in equilibrium between its enol (hydroxy) and keto (quinolone) forms.[2] In solution, the 4-quinolone tautomer predominates.[1][2]

-

Regioselectivity (C3 vs C8):

-

The C3 position is electronically activated by the adjacent carbonyl/enol system (similar to alpha-carbon activation in ketones).[1][2]

-

The C8 position is deactivated by the electron-withdrawing chlorine at C7, although it remains a potential site for secondary nitration under forcing conditions.[2]

-

Reaction Scheme Visualization

The following diagram illustrates the transformation and the tautomeric equilibrium driving the regiochemistry.

Figure 1: Reaction scheme illustrating the conversion of 7-chloro-4-hydroxyquinoline to its 3-nitro derivative.

Pre-Synthesis Planning

Safety Critical Check

-

Fuming Nitric Acid: Extremely corrosive oxidizer.[1] Reacts violently with organic solvents (acetone, ethers).[1][2] Use only dedicated glass/Teflon equipment.[1]

-

Nitrogen Oxides (NOx): The reaction generates toxic red/brown fumes.[1][2] Must be performed in a high-efficiency fume hood.

-

Thermal Runaway: Nitration is exothermic.[1][2] Addition rates must be strictly controlled.[1][2]

Equipment & Reagents

| Component | Grade/Specification | Function |

| 7-Chloro-4-hydroxyquinoline | >98% Purity | Substrate |

| Propionic Acid | Reagent Grade (99%) | Solvent/Moderator |

| Nitric Acid | Fuming (>90%) | Nitrating Agent |

| Sodium Hydroxide | 2M Aqueous | Waste Neutralization |

| Reactor | 3-Neck Round Bottom Flask | Vessel |

| Condenser | Reflux (Water-cooled) | Solvent retention |

| Temp Probe | Teflon-coated | Monitoring |

Experimental Protocol (Method A: Propionic Acid Route)

This method is adapted from the classic principles established by Surrey & Hammer (JACS, 1946) but modernized for safety and yield.[1][2]

Phase 1: Solvation and Activation

-

Setup: Equip a 500 mL 3-neck flask with a magnetic stir bar, reflux condenser, addition funnel, and internal thermometer.

-

Solvation: Charge the flask with 20.0 g (111 mmol) of 7-chloro-4-hydroxyquinoline.

-

Solvent Addition: Add 100 mL of Propionic Acid .

-

Dissolution: Heat the mixture gently to 60°C with stirring until a suspension or partial solution is achieved. (Note: The starting material may not fully dissolve until higher temperatures/acid addition).[1][2]

Phase 2: Nitration (The Critical Step)

-

Acid Preparation: Place 8.0 mL (approx. 190 mmol, 1.7 eq) of fuming nitric acid in the pressure-equalizing addition funnel.

-

Controlled Addition: Add the nitric acid dropwise over 20–30 minutes .

-

Reaction Completion: Once addition is complete, heat the mixture to Reflux (~140°C) .

-

Duration: Maintain reflux for 2 hours . The suspension will typically change color (yellow/orange) and become more homogenous before precipitating the product.[1][2]

Phase 3: Quenching and Isolation

-

Cooling: Allow the reaction mixture to cool slowly to room temperature (25°C).

-

Precipitation: Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a heavy yellow/off-white solid.[1][2]

-

Filtration: Collect the solid via vacuum filtration (Buchner funnel).[1][2]

-

Washing:

-

Drying: Dry the solid in a vacuum oven at 60°C for 12 hours.

Workflow Diagram

Figure 2: Step-by-step workflow for the nitration process.[1][2]

Characterization & Validation

The isolated product should be validated using the following metrics.

| Parameter | Expected Value | Notes |

| Appearance | Yellow to Off-White Powder | Dark brown indicates oxidation/tarring.[1][2] |

| Yield | 75% – 85% | Theoretical yield calc.[1] based on 20g SM.[1][2] |

| Melting Point | >270°C (dec.)[1] | Often decomposes before distinct melt.[1][2] |

| 1H NMR (DMSO-d6) | Loss of H3 signal | H3 proton (approx 6.0 ppm) disappears.[1][2] |

| Mass Spec (ESI) | [M+H]+ = 225.0 | Characteristic Chlorine isotope pattern (3:1).[1] |

Troubleshooting Guide:

References

-

Surrey, A. R., & Hammer, H. F. (1946).[1][2] The Preparation of 7-Chloro-4-hydroxy-3-quinolinecarboxylic Acid and its Decarboxylation. Journal of the American Chemical Society, 68(1), 113–116. [Link]

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 21118724, this compound. Retrieved from [Link]

In vitro anticancer screening of 7-Chloro-4-hydroxy-3-nitroquinoline

Application Note: In Vitro Anticancer Screening of 7-Chloro-4-hydroxy-3-nitroquinoline

Executive Summary

This application note details the standardized protocols for the in vitro biological evaluation of This compound (CAS: 5350-50-5). While often utilized as a high-value intermediate in the synthesis of 4-aminoquinoline kinase inhibitors (e.g., EGFR inhibitors), this scaffold possesses intrinsic bioactivity due to the electron-withdrawing nitro group at position 3 and the planar quinoline architecture.

This guide provides a self-validating workflow to assess:

-

Cytotoxicity: Baseline antiproliferative potency (

). -

Mechanism of Action (MoA): Specifically oxidative stress (ROS generation) and DNA intercalation, characteristic of nitro-substituted quinolines.

-

Physicochemical Stability: Solubility parameters critical for assay reproducibility.

Chemical Identity & Handling

Compound Profile:

-

IUPAC Name: 7-chloro-3-nitroquinolin-4-ol (Tautomer: 7-chloro-3-nitro-4-quinolinone)

-

Molecular Weight: 224.60 g/mol [1]

-

Physical State: Yellow to off-white powder.

-

Solubility: Poor in water; Soluble in DMSO (>10 mM) and DMF.

Critical Handling Protocol (Solubility Check): Due to the planar aromatic structure, this compound is prone to π-π stacking aggregation in aqueous media.

-

Stock Preparation: Dissolve solid compound in 100% DMSO to a concentration of 20 mM . Vortex for 2 minutes. Sonicate at 37°C for 5 minutes to ensure complete solubilization.

-

Working Solution: Dilute stock 1:1000 in culture media immediately prior to use.

-

Quality Control Step: Inspect the 20 µM dilution under a phase-contrast microscope (10x). If micro-precipitates are visible, the

data will be invalid.

-

Experimental Workflows & Protocols

Primary Screen: Cytotoxicity Profiling (SRB/MTT Assay)

Rationale: The Sulforhodamine B (SRB) assay is preferred over MTT for quinolines to avoid potential interference where the nitro group might be reduced by cellular reductases, artificially inflating absorbance in tetrazolium assays.

Target Cell Lines:

-

MCF-7 (Breast Adenocarcinoma) – High sensitivity to quinoline intercalators.

-

HCT-116 (Colorectal Carcinoma) – p53 wild-type model.[2]

-

A549 (Lung Carcinoma) – Drug-resistant model.[2]

Protocol:

-

Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.

-

Treatment: Add this compound in a serial dilution (0.1 µM to 100 µM).

-

Vehicle Control: 0.5% DMSO (Max).

-

Positive Control:[3] Doxorubicin (1 µM).

-

-

Incubation: 48 hours at 37°C, 5%

. -

Fixation (SRB Specific): Add cold TCA (10% final concentration) for 1 hour at 4°C. Wash 4x with water.

-

Staining: Add 0.4% SRB solution (in 1% acetic acid) for 15 min. Wash 4x with 1% acetic acid.

-

Solubilization: Dissolve bound dye in 10 mM Tris base.

-

Read: Absorbance at 510 nm.

Data Output Format:

| Compound | Cell Line |

Secondary Screen: Mechanism of Action (ROS Generation)

Rationale: The 3-nitro group is susceptible to enzymatic reduction (e.g., by nitroreductases), leading to the formation of nitro-radical anions and subsequent Reactive Oxygen Species (ROS) accumulation, triggering apoptosis.

Protocol (DCFDA Assay):

-

Probe Loading: Seed HCT-116 cells in black-walled 96-well plates. Wash with PBS. Incubate with 20 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 45 min in serum-free media.

-

Treatment: Remove DCFDA media. Treat cells with the compound at

concentration.[2][4][5] -

Kinetics: Measure fluorescence (Ex/Em: 485/535 nm) every 15 minutes for 2 hours.

-

Validation: Pre-treat a control well with NAC (N-acetylcysteine, 5 mM) as a ROS scavenger. If cytotoxicity is reversed by NAC, the mechanism is ROS-dependent.

Tertiary Screen: DNA Intercalation Assessment

Rationale: The planar quinoline core can intercalate between DNA base pairs.

Protocol (Ct-DNA Displacement):

-

Materials: Calf Thymus DNA (Ct-DNA) and Ethidium Bromide (EtBr).

-

Baseline: Establish fluorescence of EtBr-DNA complex (Ex 525 nm / Em 600 nm).

-

Titration: Titrate this compound (0–50 µM) into the cuvette.

-

Readout: A decrease in fluorescence intensity indicates the displacement of EtBr, confirming DNA intercalation.

Visualization of Screening Logic & Pathway

The following diagram illustrates the decision matrix for screening and the hypothesized signaling pathway triggered by the 3-nitroquinoline scaffold.

Caption: Figure 1. Integrated screening workflow for this compound, linking cytotoxicity thresholds to specific mechanistic validation steps (ROS and DNA binding).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 219133, this compound. Retrieved from [Link][1]

-

Musialik, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Molecules.[1][4][5][6][7][8][9][10][11] Retrieved from [Link]

- Solomon, V.R., & Lee, H. (2011).Chloroquine and its analogs: a new promise of an old drug for effective cancer treatment. European Journal of Pharmacology. (Contextual grounding for quinoline scaffold activity).

Sources

- 1. This compound | C9H5ClN2O3 | CID 219133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives [mdpi.com]

- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Experimental setup for evaluating 7-Chloro-4-hydroxy-3-nitroquinoline bioactivity

Application Note: Technical Assessment of 7-Chloro-4-hydroxy-3-nitroquinoline

Executive Summary & Chemical Context

This compound (often abbreviated as 7-Cl-3-NO2-Q) represents a critical scaffold in the development of excitatory amino acid receptor modulators.[1] Structurally, it is the 3-nitro isostere of 7-chlorokynurenic acid (7-Cl-KYNA) , a potent and selective antagonist of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor.[1]

While often utilized as a synthetic intermediate for 3-aminoquinoline derivatives, the 3-nitro moiety confers distinct electronic properties that warrant direct pharmacological evaluation.[1] This guide outlines the protocols for evaluating its dual-potential bioactivity:

-

Primary Mechanism: Antagonism of the NMDA receptor glycine binding site (GluN1 subunit).[1]

-

Secondary Mechanism: Antiproliferative/Antimicrobial activity driven by the nitro-quinoline pharmacophore.[1]

Material Preparation & Handling

Causality: The 3-nitro and 4-hydroxy tautomeric balance is sensitive to pH.[1] The compound exists in equilibrium between the 4-hydroxyquinoline and 4-quinolone forms.[1] Proper solubilization is critical to prevent precipitation during aqueous dilution.[1]

-

Storage: -20°C, desiccated. Protect from light (nitro group photolability).[1]

Solubilization Protocol:

-

Stock Solution (50 mM): Dissolve 11.23 mg in 1.0 mL of anhydrous DMSO. Vortex for 2 minutes. Mild sonication (30s) may be required.[1]

-

Working Solution: Dilute stock 1:1000 in assay buffer for a high-concentration start (50 µM).

Primary Bioactivity: NMDA Receptor Glycine-Site Binding[1][5]

Rationale: The 7-chloro substitution enhances lipophilicity and binding affinity to the hydrophobic pocket of the GluN1 subunit, while the 3-nitro group mimics the carboxylic acid of kynurenic acid via electron withdrawal and hydrogen bond acceptance.[1]

Protocol A: Radioligand Displacement Assay ([³H]-MDL 105,519)[1]

This assay validates the compound's affinity for the glycine site on the NMDA receptor.[1]

Materials:

-

Source Tissue: Rat cerebral cortex membranes (rich in NMDA receptors) or HEK293 cells expressing GluN1/GluN2A.[1]

-

Radioligand: [³H]-MDL 105,519 (High affinity glycine site antagonist, Kd ~ 2-5 nM) or [³H]-Glycine (requires strychnine to block glycine-gated chloride channels).[1]

-

Non-specific Binder: 1 mM Glycine or 100 µM 7-Chlorokynurenic acid.[1]

Step-by-Step Workflow:

-

Membrane Preparation:

-

Incubation:

-

Total Volume: 500 µL.

-

Mix: 50 µg Membrane Protein + 2 nM [³H]-MDL 105,519 + Test Compound (10 concentrations: 0.1 nM – 100 µM).

-

Time: Incubate for 60 minutes at 4°C. Note: 4°C prevents receptor degradation and reduces low-affinity non-specific binding.[1]

-

-

Termination:

-

Quantification: Liquid scintillation counting.

Data Analysis:

Calculate

Functional Validation: Two-Electrode Voltage Clamp (TEVC)

Rationale: Binding does not equal antagonism.[1] Functional screening in Xenopus oocytes confirms if this compound inhibits ion flux.[1]

Setup:

-

System: Xenopus laevis oocytes injected with cRNA for GluN1 and GluN2A subunits (1:1 ratio).[1]

-

Agonists: Glutamate (10 µM) + Glycine (10 µM).[1]

Protocol:

-

Clamp: Voltage clamp oocytes at -70 mV.

-

Control Response: Perfusion with Glutamate/Glycine alone to establish baseline current (

).[1] -

Test Application: Co-apply Glutamate/Glycine + Test Compound (varying concentrations).

-

Washout: Perfusion with buffer to check reversibility. Irreversible inhibition suggests covalent modification (unlikely for this scaffold but possible with nitro-reduction).[1]

Secondary Bioactivity: Antimicrobial Screening[1]

Rationale: Nitro-quinolines are structurally related to nitrofurans and nalidixic acid.[1] The nitro group can undergo enzymatic reduction to form reactive intermediates that damage bacterial DNA.[1]

Protocol B: Broth Microdilution (MIC Determination)

-

Organisms: S. aureus (Gram+), E. coli (Gram-).[1]

-

Plate Prep: 96-well plate with cation-adjusted Mueller-Hinton broth.

-

Inoculum:

CFU/mL. -

Dosing: Serial 2-fold dilutions of this compound (64 µg/mL down to 0.125 µg/mL).

-

Readout: Optical Density (OD600) after 18-24h incubation at 37°C.

Visualization of Experimental Logic

Figure 1: NMDA Receptor Antagonism Mechanism

This diagram illustrates the competitive antagonism at the Glycine site (GluN1 subunit) preventing channel opening.[1]

Caption: Mechanism of Action: The compound competes with Glycine at the GluN1 subunit, preventing the allosteric activation required for channel opening.

Figure 2: Experimental Workflow

Standardized workflow for profiling the compound.

Caption: Integrated workflow for evaluating this compound from solubilization to multi-parametric readout.

Summary of Key Parameters

| Parameter | Assay Type | Critical Control | Expected Outcome (Active) |

| Solubility | Visual Inspection | 1% DMSO max | Clear solution at 50 µM |

| Affinity ( | [³H]-MDL 105,519 Binding | 7-Cl-KYNA (100 µM) | < 10 µM |

| Potency ( | TEVC (Oocytes) | Glycine (10 µM) | Dose-dependent current reduction |